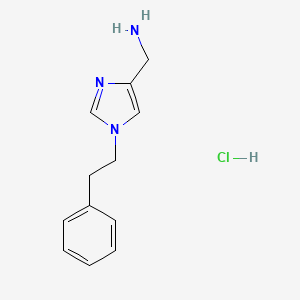

(1-phenethyl-1H-imidazol-4-yl)methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, (1-phenethyl-1H-imidazol-4-yl)methanamine hydrochloride, is a derivative of the imidazole class of compounds. Imidazole derivatives are known for their diverse range of biological activities, including anticancer properties. For instance, a study on Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine derivatives demonstrated significant cytotoxic effects on various human carcinoma cell lines, suggesting the potential of imidazole derivatives in cancer therapy .

Synthesis Analysis

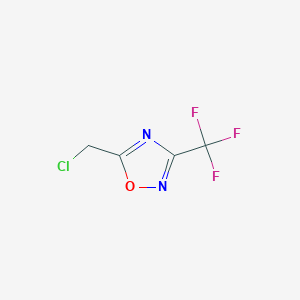

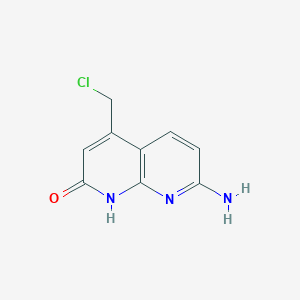

The synthesis of imidazole derivatives can be complex and diverse. For example, a novel synthesis of imidazo[1,5-a]pyridine derivatives was developed, starting from a chlorinated pyridine methanamine, which was scaled up to 100 g, indicating the potential for large-scale production . Another study reported the successful synthesis of a 1,3,4-oxadiazol-2-yl methanamine compound through a high-yielding polyphosphoric acid condensation route . Additionally, a four-step synthesis of a related compound, SKF-96365, was achieved with an overall yield of 9%, showcasing the feasibility of synthesizing complex imidazole derivatives .

Molecular Structure Analysis

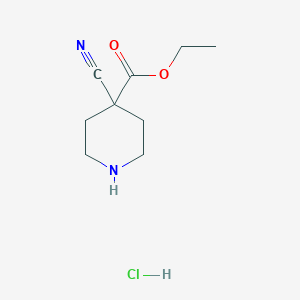

The molecular structure of imidazole derivatives is crucial for their biological activity. Single crystal X-ray methods have been used to confirm the structures of synthesized compounds, ensuring the accuracy of the molecular design . The molecular structure of imidazole derivatives can be fine-tuned to achieve desired biological effects, as seen in the synthesis of Pt(II) complexes with cytotoxic properties .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions to form complexes with metals, which can significantly alter their biological activity. For instance, the reaction of a tetra-substituted imidazole with transition metals resulted in complexes that exhibited antimicrobial efficacy . The ability to form stable complexes with metals can be leveraged to design compounds with specific biological functions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are key to their function. For example, the crystalline nature of certain imidazole compounds allows for detailed structural characterization, which is essential for understanding their interactions with biological targets . Spectroscopic techniques such as FT-IR, NMR, and mass spectrometry are commonly used to characterize these compounds . Computational studies can also provide insights into the charge transfer and transport properties of imidazole derivatives, which are important for their biological activity .

Scientific Research Applications

1. Corrosion Inhibition

- Corrosion Inhibition in Steel: Amino acid compounds including imidazole derivatives have been studied for their role in inhibiting corrosion in N80 steel in acidic solutions. Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy were used to demonstrate their effectiveness (Yadav, Sarkar, & Purkait, 2015).

- New Imidazolium Ionic Liquids as Corrosion Inhibitors: Certain imidazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments, demonstrating high efficiency and adherence to the Langmuir isotherm model for adsorption onto steel surfaces (Hajjaji et al., 2021).

2. Synthesis of Novel Compounds

- One-Pot Synthesis of Imidazopyrazines: Imidazole derivatives have been used in a one-pot multicomponent reaction to synthesize imidazopyrazines, highlighting the versatility and robustness of imidazole-based compounds in novel chemical syntheses (Galli et al., 2019).

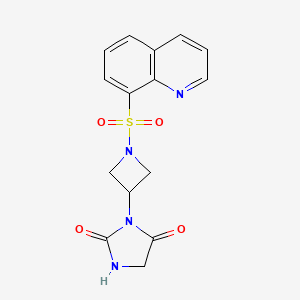

- Synthesis of Oxadiazole Derivatives: Imidazole derivatives have played a crucial role in the synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine compounds, demonstrating their importance in the creation of new chemical entities (Vishwanathan & Gurupadayya, 2014).

3. Biochemical and Biomedical Research

- Cytotoxic Effects in Cancer Treatment: Certain imidazole derivatives have shown significant cytotoxic effects on cancer cell lines, suggesting potential applications in cancer treatment. This includes the comparison of cytotoxicity with established chemotherapy drugs like cisplatin (Ferri et al., 2013).

4. Antimicrobial Activities

- Antibacterial and Antifungal Activities: Imidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential use as antimicrobial agents. This includes studies on various derivatives of benzimidazole, highlighting their variable degrees of effectiveness (Ajani et al., 2016).

Mechanism of Action

Target of Action

The primary targets of (1-phenethyl-1H-imidazol-4-yl)methanamine hydrochloride are currently unknown

Mode of Action

It is known that imidazole derivatives can interact with various biological targets, leading to diverse physiological effects .

Biochemical Pathways

Imidazole derivatives have been found to participate in various biochemical processes, but the specific pathways influenced by this compound require further investigation .

properties

IUPAC Name |

[1-(2-phenylethyl)imidazol-4-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c13-8-12-9-15(10-14-12)7-6-11-4-2-1-3-5-11;/h1-5,9-10H,6-8,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCFVPYJWDYBLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=C(N=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B3001607.png)

![Lithium 7-fluoro-1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B3001610.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B3001612.png)

![(2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3001614.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3001628.png)

![[3-acetyl-4-(acetylamino)-1H-indol-1-yl]acetic acid](/img/structure/B3001630.png)